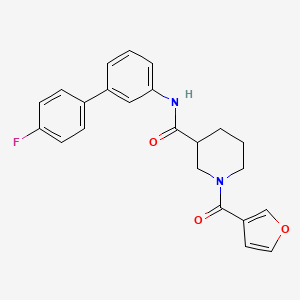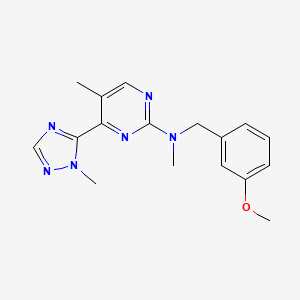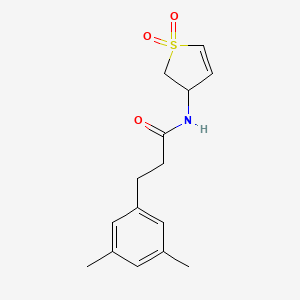
2-ethyl-N-(1-methyl-2-pyridin-4-ylethyl)pyrimidine-5-carboxamide
Overview
Description
ETP-46464 is a pyrimidine-based small molecule inhibitor that has shown potential in the treatment of various cancers. It was developed by Eisai Inc. and is currently in preclinical trials. ETP-46464 works by inhibiting the activity of a protein called MTH1, which is involved in the maintenance of cellular nucleotide pools. By inhibiting MTH1, ETP-46464 disrupts the balance of nucleotides in cancer cells, leading to their death.
Mechanism of Action
The mechanism of action of ETP-46464 involves the inhibition of MTH1, a protein that is involved in the maintenance of cellular nucleotide pools. MTH1 is overexpressed in many cancers and is essential for the survival of cancer cells. By inhibiting MTH1, ETP-46464 disrupts the balance of nucleotides in cancer cells, leading to their death.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of MTH1, leading to the accumulation of oxidized nucleotides and DNA damage. This, in turn, leads to the activation of DNA damage response pathways and the induction of apoptosis. ETP-46464 also disrupts the redox balance of cancer cells, leading to oxidative stress and further DNA damage.
Advantages and Limitations for Lab Experiments
One of the advantages of ETP-46464 is its specificity for MTH1, which makes it an attractive target for cancer therapy. It has also been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of ETP-46464 is its poor solubility, which can make it difficult to administer in animal models. It also has a short half-life, which may limit its effectiveness in clinical trials.
Future Directions
There are several future directions for the development of ETP-46464. One area of focus is the optimization of its pharmacokinetic properties, such as solubility and half-life, to improve its efficacy in clinical trials. Another direction is the identification of biomarkers that can predict the response of cancer cells to ETP-46464. This can help to identify patients who are most likely to benefit from treatment with ETP-46464. Finally, there is also potential for the combination of ETP-46464 with other cancer therapies, such as chemotherapy or immunotherapy, to improve its effectiveness in the treatment of cancer.
Scientific Research Applications
ETP-46464 has been extensively studied in preclinical trials for its potential in the treatment of various cancers, including lung cancer, colorectal cancer, and pancreatic cancer. In vitro studies have shown that ETP-46464 is effective in inhibiting the growth of cancer cells and inducing apoptosis. In vivo studies have also demonstrated its efficacy in reducing tumor growth and improving survival rates in animal models.
Properties
IUPAC Name |
2-ethyl-N-(1-pyridin-4-ylpropan-2-yl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-3-14-17-9-13(10-18-14)15(20)19-11(2)8-12-4-6-16-7-5-12/h4-7,9-11H,3,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWOGJHQNSVEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NC(C)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-1'-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B3809165.png)
![N-{2-[2-(hydroxymethyl)-1-piperidinyl]ethyl}-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B3809173.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[methyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B3809181.png)
![N-[2-(methylthio)phenyl]-N'-(tetrahydro-2H-pyran-2-ylmethyl)succinamide](/img/structure/B3809184.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B3809189.png)
![N-[3-(6-amino-2-pyrrolidin-1-ylpyrimidin-4-yl)phenyl]acetamide](/img/structure/B3809198.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B3809206.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B3809207.png)

![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine](/img/structure/B3809246.png)



![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B3809270.png)
